molecular formula C30H57N2O6P B1230137 KO 286001 CAS No. 119466-67-0

KO 286001

Cat. No.: B1230137
CAS No.: 119466-67-0
M. Wt: 572.8 g/mol
InChI Key: IGNUDNBHYTWKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the provided evidence lacks explicit data on KO 286001, contextual analysis suggests it may belong to a family of halogenated aromatic compounds. Compounds with similar nomenclature (e.g., KO 286006 in ) and structural analogs (e.g., dichloro-/bromo-substituted phenolic derivatives in ) imply that this compound could share functional groups or synthesis pathways common to this class. Due to the absence of direct experimental data for this compound, this analysis focuses on structurally and functionally similar compounds identified in the evidence.

Properties

CAS No.

119466-67-0

Molecular Formula

C30H57N2O6P

Molecular Weight

572.8 g/mol

IUPAC Name

2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate

InChI

InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35-27-30(36-6-2)28-38-39(33,34)37-26-24-32-22-20-29(21-23-32)31(3)4/h20-23,30H,5-19,24-28H2,1-4H3

InChI Key

IGNUDNBHYTWKPL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=C(C=C1)N(C)C)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=C(C=C1)N(C)C)OCC

Synonyms

KO 286001
KO-286,001

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KO 286001 typically involves multi-step organic reactions. One common method includes the reaction of specific phosphonate esters with amines under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps, including crystallization and chromatography, to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: KO 286001 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

KO 286001 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: this compound is used in studies involving enzyme inhibition and protein phosphorylation.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of KO 286001 involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds with the enzyme, leading to irreversible inhibition. The pathways involved include the inhibition of protein kinases, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds are selected based on their structural similarity (halogenated aromatic frameworks) and synthetic relevance:

Compound (CAS No.) Molecular Formula Molecular Weight Key Substituents Solubility (mg/mL) Synthesis Method (Key Reagents/Conditions) Reference
3,5-Dichloro-4-hydroxybenzoic acid (2314-36-5) C₇H₄Cl₂O₂ 191.01 Cl, COOH, OH 0.687 Sulfuryl chloride in chlorofluorocarbon reflux
4-Bromo-2-hydroxybenzoic acid (1761-61-1) C₇H₅BrO₂ 201.02 Br, COOH, OH 0.687 A-FGO catalyst in THF, room temperature
(3-Bromo-5-chlorophenyl)boronic acid (1046861-20-4) C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 0.24 Pd-catalyzed coupling in THF/H₂O at 75°C
5-Chloro-2-hydroxybenzoic acid (2840-28-0) C₇H₆ClNO₂ 171.58 Cl, COOH, OH 0.702 KOH and alkyl halides in xylenes at 115–120°C

Key Comparisons

Physicochemical Properties
  • Solubility : Chlorinated compounds (CAS 2314-36-5, 2840-28-0) exhibit higher aqueous solubility (0.687–0.702 mg/mL) compared to brominated or boronated analogs (0.24–0.687 mg/mL) due to polar functional groups (COOH, OH) .
  • Bioavailability : Brominated derivatives (CAS 1761-61-1) show moderate GI absorption (Log S = -2.47) and BBB permeability, whereas chlorinated analogs (CAS 2840-28-0) have higher synthetic accessibility (Score: 1.12) .

Q & A

Q. What frameworks improve reproducibility in this compound research?

  • Methodological Answer :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Publish raw datasets (e.g., on Zenodo or Figshare) with metadata on instrumentation and software versions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.